JWH 398 8-chloronaphthyl isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

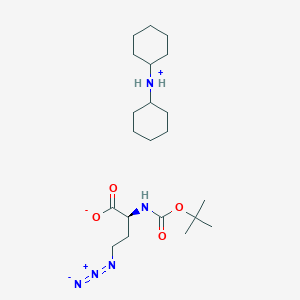

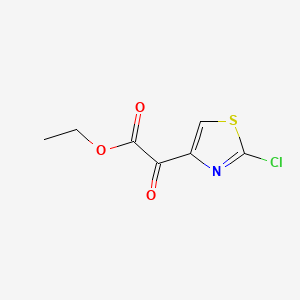

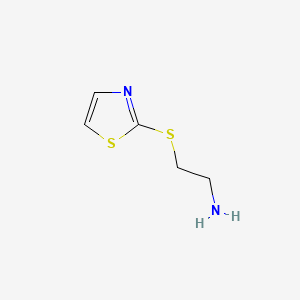

“JWH 398 8-chloronaphthyl isomer” is an analgesic chemical from the naphthoylindole family . It acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This synthetic chemical compound was identified by the EMCDDA as an ingredient in three separate “herbal incense” products purchased from online shops between February and June 2009 . It was discovered by, and named after, John W. Huffman .

Molecular Structure Analysis

The molecular formula of “this compound” is C24H22ClNO . Its molecular weight is 375.9 g/mol . The InChI code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 . The Canonical SMILES is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 375.9 g/mol , a XLogP3-AA of 6.9 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 6 , an exact mass of 375.1389920 g/mol , a monoisotopic mass of 375.1389920 g/mol , a topological polar surface area of 22 Ų , a heavy atom count of 27 , and a complexity of 509 .

科学的研究の応用

Forensic Drug Analysis : A study by Marginean et al. (2015) highlights the use of ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including the separation of controlled substances and non-controlled positional isomers of JWH-018. This methodology is crucial for distinguishing between controlled and non-controlled substances in forensic contexts (Marginean, Rowe, & Lurie, 2015).

Differentiation of Synthetic Cannabinoid Isomers : Kohyama et al. (2017) developed a method using gas chromatography–electron ionization–tandem mass spectrometry (GC–EI–MS–MS) to differentiate regioisomers of synthetic cannabinoids. Their study focused on FUB-JWH-018 and its isomers, demonstrating the feasibility of mass spectrometric differentiation among isomers, which is crucial for identifying illegal drugs in analytical chemistry and forensic toxicology (Kohyama et al., 2017).

Regioisomeric Differentiation in Forensic Analysis : Kusano et al. (2015) explored the differentiation of positional isomers of JWH-081, a synthetic cannabinoid, using GC-EI-MS and MS/MS analysis. This study is significant for forensic toxicology and legislation, as it helps in distinguishing isomers of new designer drugs, which may have different legal statuses and toxicological profiles (Kusano et al., 2015).

Chromatographic Properties for Analytical Purposes : Belal et al. (2018) conducted a study on the differentiation of methylated indole ring regioisomers of JWH-007, including GC and infrared spectroscopy analysis. This study is relevant for identifying and differentiating isomers in cannabinoid compounds, which is essential for forensic and analytical purposes (Belal et al., 2018).

作用機序

Target of Action

The primary targets of JWH 398 8-chloronaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them. It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The activation of these receptors leads to changes in cellular activity, ultimately resulting in the compound’s effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. As a cannabinoid receptor agonist, it may have analgesic effects, among others . .

特性

IUPAC Name |

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCJWHUCAXUOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017322 |

Source

|

| Record name | JWH-398 8-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366067-88-0 |

Source

|

| Record name | JWH-398 8-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)